4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-bromo-4-nitrophenol, undergoes nitration to introduce the nitro group.
Etherification: The nitrated compound is then subjected to etherification with ethyl iodide to form the ethoxy derivative.
Acylation: The ethoxy derivative is acylated with acetic anhydride to introduce the acetamido group.
Condensation: The acetamido derivative undergoes condensation with 4-bromobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Products may include compounds with additional hydroxyl or carbonyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives or compounds with new functional groups.
Scientific Research Applications
4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE has a wide range of scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro and acetamido groups may facilitate binding to proteins, while the bromine atoms can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(Z)-{[2-(2-CHLORO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-[(Z)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the ethoxy and acetamido functionalities, makes this compound versatile for various scientific and industrial uses.
Properties
Molecular Formula |
C24H19Br2N3O7 |
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Molecular Weight |
621.2 g/mol |
IUPAC Name |
[4-[(Z)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C24H19Br2N3O7/c1-2-34-22-11-15(3-9-21(22)36-24(31)16-4-6-17(25)7-5-16)13-27-28-23(30)14-35-20-10-8-18(29(32)33)12-19(20)26/h3-13H,2,14H2,1H3,(H,28,30)/b27-13- |
InChI Key |
SGXQHZFKAFSXFY-WKIKZPBSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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